1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene
Overview
Description
1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a methoxy group and a propan-2-ylsulfanylpentoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.
Introduction of the Propan-2-ylsulfanylpentoxy Group: This step involves the reaction of a suitable benzene derivative with 5-bromo-1-pentanol in the presence of a base to form the pentoxy group. The propan-2-ylsulfanyl group is then introduced via a substitution reaction using propan-2-thiol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The sulfanyl group can undergo oxidation-reduction reactions, impacting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Anisole (1-Methoxybenzene): Similar in structure but lacks the propan-2-ylsulfanylpentoxy group.
1-Methoxy-4-nitrobenzene: Contains a methoxy group and a nitro group, showing different reactivity patterns.
1-Methoxy-3-(4-methylpentoxy)benzene: Similar structure but with a different alkoxy group.
Uniqueness: 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both a methoxy group and a propan-2-ylsulfanylpentoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2S/c1-13(2)18-11-6-4-5-10-17-15-9-7-8-14(12-15)16-3/h7-9,12-13H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDARWIHHOURIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.